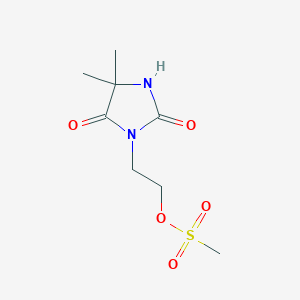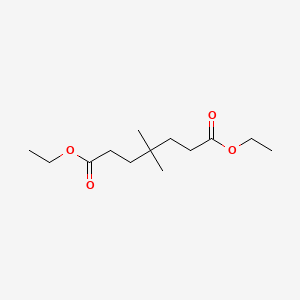
Heptanedioic acid, 4,4-dimethyl-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethylpimelic acid diethyl ester is an organic compound with the molecular formula C13H24O4. It is a derivative of pimelic acid, characterized by the presence of two ethyl ester groups and two methyl groups at the 4th position of the heptanedioic acid chain. This compound is used in various chemical and industrial applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpimelic acid diethyl ester typically involves the esterification of 4,4-dimethylpimelic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: In an industrial setting, the production of 4,4-Dimethylpimelic acid diethyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dimethylpimelic acid diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 4,4-dimethylpimelic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, forming different derivatives
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base
Major Products:
Hydrolysis: 4,4-Dimethylpimelic acid and ethanol.
Reduction: 4,4-Dimethylheptanediol.
Substitution: Various alkylated derivatives
Aplicaciones Científicas De Investigación
4,4-Dimethylpimelic acid diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other materials due to its ester functionality
Mecanismo De Acción
The mechanism of action of 4,4-Dimethylpimelic acid diethyl ester primarily involves its reactivity as an ester. In biological systems, it can undergo hydrolysis to release 4,4-dimethylpimelic acid, which may interact with various enzymes and metabolic pathways. The ester groups can also participate in nucleophilic acyl substitution reactions, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Diethyl pimelate: Another ester of pimelic acid, but without the methyl groups at the 4th position.
Dimethyl pimelate: Similar structure but with methyl ester groups instead of ethyl.
Heptanedioic acid diethyl ester: Lacks the methyl groups at the 4th position
Uniqueness: 4,4-Dimethylpimelic acid diethyl ester is unique due to the presence of two methyl groups at the 4th position, which can influence its reactivity and physical properties. This structural feature can lead to different steric and electronic effects compared to its analogs, making it valuable in specific synthetic applications .
Propiedades
Fórmula molecular |
C13H24O4 |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
diethyl 4,4-dimethylheptanedioate |
InChI |
InChI=1S/C13H24O4/c1-5-16-11(14)7-9-13(3,4)10-8-12(15)17-6-2/h5-10H2,1-4H3 |
Clave InChI |
LMPYRKAOINYIRA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(C)(C)CCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


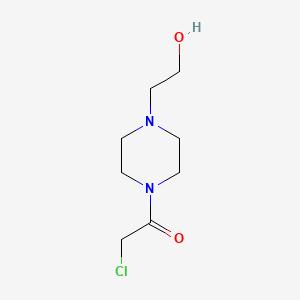
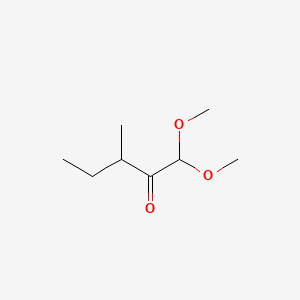
![2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13793330.png)

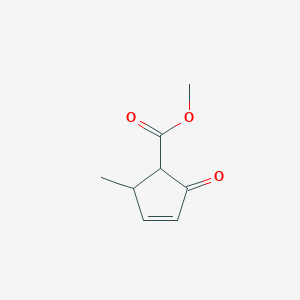

![1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B13793354.png)
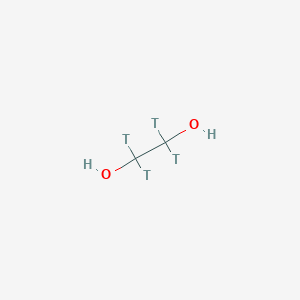
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
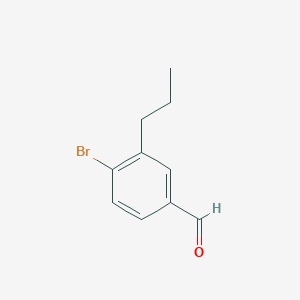
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
